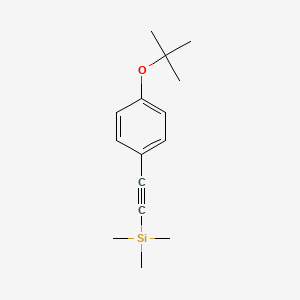
(4-t-Butoxy-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is an organic compound that features a phenylethynyl group substituted with a tert-butoxy group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylacetylene derivative with a tert-butoxy group and a trimethylsilyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (4-tert-butoxy-phenylethynyl)-trimethyl-silane may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-tert-butoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylacetylenes with different functional groups.
Reduction: Reduction reactions can lead to the formation of phenylethanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetylenes with hydroxyl or carbonyl groups.
Reduction: Phenylethanes.
Substitution: Phenylethynyl derivatives with various functional groups.
科学的研究の応用
(4-tert-butoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of (4-tert-butoxy-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group can engage in π-π interactions, while the tert-butoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. Molecular targets and pathways may include interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
- (4-tert-butoxy-phenylethynyl)-phenylamine
- (4-tert-butoxy-phenylethynyl)-cyclopentanol
- Tetrathiafulvalene-tetraazapyrene triads
Uniqueness
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its phenylethynyl, tert-butoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C15H22OSi |
|---|---|
分子量 |
246.42 g/mol |
IUPAC名 |
trimethyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)16-14-9-7-13(8-10-14)11-12-17(4,5)6/h7-10H,1-6H3 |
InChIキー |
WDYRJFBGCQLMCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
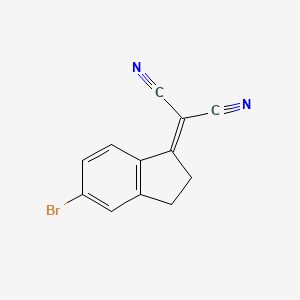
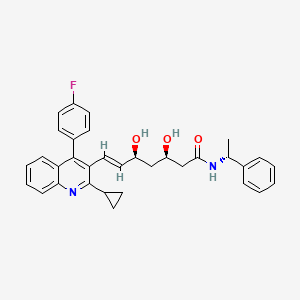
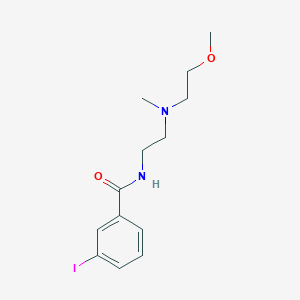
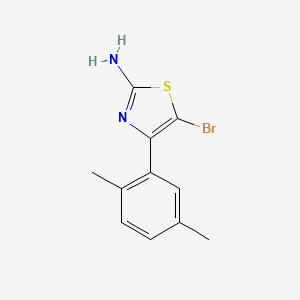
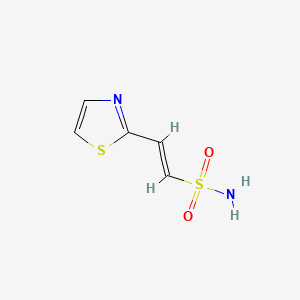
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

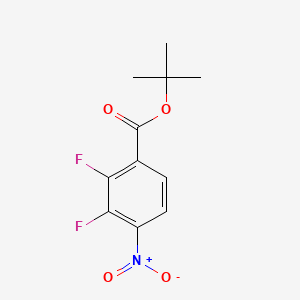

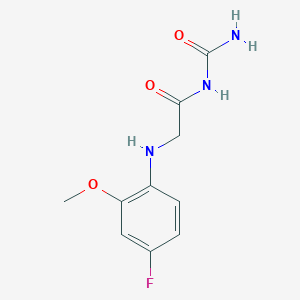
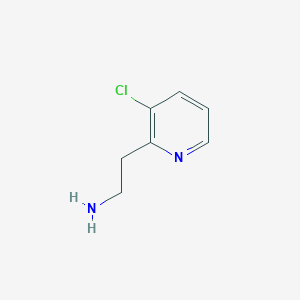
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
